molecular formula C12H15NO3 B13878257 2-ethoxy-N-phenacylacetamide

2-ethoxy-N-phenacylacetamide

Cat. No.: B13878257
M. Wt: 221.25 g/mol
InChI Key: CAWSRPGRBNKASH-UHFFFAOYSA-N
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Description

2-ethoxy-N-phenacylacetamide is an organic compound belonging to the class of acetamides It is characterized by the presence of an ethoxy group and a phenacyl group attached to the nitrogen atom of the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-phenacylacetamide typically involves the reaction of ethyl acetate with phenacyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the chloride atom in phenacyl chloride, forming the desired product.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-phenacylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-phenacylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-phenacylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Shares the acetamide structure but lacks the ethoxy and phenacyl groups.

    Acetanilide: Similar to N-phenylacetamide but with different substituents.

    Phenacetin: Contains an ethoxy group but differs in the overall structure.

Uniqueness

2-ethoxy-N-phenacylacetamide is unique due to the presence of both ethoxy and phenacyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-ethoxy-N-phenacylacetamide

InChI

InChI=1S/C12H15NO3/c1-2-16-9-12(15)13-8-11(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)

InChI Key

CAWSRPGRBNKASH-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NCC(=O)C1=CC=CC=C1

Origin of Product

United States

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